Cas no 101258-12-2 (3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)aniline)

3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)aniline structure
101258-12-2 structure
Nombre del producto:3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Número CAS:101258-12-2
MF:C8H9N5
Megavatios:175.190560102463
MDL:MFCD08444507
CID:135290
PubChem ID:14457675

3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)aniline Propiedades químicas y físicas

Nombre e identificación

    • Benzenamine,3-(1-methyl-1H-tetrazol-5-yl)-
    • 3-(1-METHYL-1H-TETRAZOL-5-YL)ANILINE
    • 3-(1-methyl-1H-tetrazol-5-yl)Benzenamine
    • 3-(1-methyltetrazol-5-yl)aniline
    • 1-methyl-5-(3-aminophenyl)tetrazole
    • 1-methyl-5-(3-aminophenyl)-tetrazole
    • 3-(1-Methyl-1H-tetrazol-5-yl)-anilin
    • 3-(1-methyl-1H-tetrazol-5-yl)-aniline
    • 5-(3-aminophenyl)-1-methyltetrazole
    • AC1Q40FL
    • ACMC-1BTN1
    • AGN-PC-001HAM
    • CTK3J9647
    • SureCN584175
    • 101258-12-2
    • EN300-25867
    • SCHEMBL584175
    • CS-0243081
    • 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline
    • VBBAMBIEAFCKCS-UHFFFAOYSA-N
    • J-000351
    • Z218602154
    • MFCD08444507
    • AKOS004118084
    • 1-methyl-5-(3-amino-phenyl)-tetrazole
    • FT-0761212
    • Benzenamine, 3-(1-methyl-1H-tetrazol-5-yl)-
    • DTXSID80560576
    • 3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)aniline
    • MDL: MFCD08444507
    • Renchi: InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3
    • Clave inchi: VBBAMBIEAFCKCS-UHFFFAOYSA-N
    • Sonrisas: NC1C=CC=C(C2=NN=NN2C)C=1

Atributos calculados

  • Calidad precisa: 175.08597
  • Masa isotópica única: 175.08579531g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 174
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.5
  • Superficie del Polo topológico: 69.6Ų

Propiedades experimentales

  • Denso: 1.39
  • Punto de ebullición: 410.4°Cat760mmHg
  • Punto de inflamación: 202°C
  • índice de refracción: 1.715
  • PSA: 69.62
  • Logp: 1.04050

3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)aniline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
M324155-50mg
3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)aniline
101258-12-2
50mg
$ 160.00 2022-06-04
abcr
AB314360-1 g
3-(1-Methyl-1H-tetrazol-5-yl)aniline; .
101258-12-2
1 g
€905.50 2023-07-19
Enamine
EN300-25867-0.1g
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline
101258-12-2 95.0%
0.1g
$176.0 2025-03-21
Enamine
EN300-25867-0.5g
3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline
101258-12-2 95.0%
0.5g
$457.0 2025-03-21
abcr
AB314360-1g
3-(1-Methyl-1H-tetrazol-5-yl)aniline; .
101258-12-2
1g
€905.50 2025-02-18
A2B Chem LLC
AA05099-10g
Benzenamine, 3-(1-methyl-1H-tetrazol-5-yl)-
101258-12-2 95%
10g
$2684.00 2024-04-20
A2B Chem LLC
AA05099-500mg
Benzenamine, 3-(1-methyl-1H-tetrazol-5-yl)-
101258-12-2 95%
500mg
$517.00 2024-04-20
A2B Chem LLC
AA05099-100mg
Benzenamine, 3-(1-methyl-1H-tetrazol-5-yl)-
101258-12-2 95%
100mg
$221.00 2024-04-20
A2B Chem LLC
AA05099-250mg
Benzenamine, 3-(1-methyl-1H-tetrazol-5-yl)-
101258-12-2 95%
250mg
$301.00 2024-04-20
A2B Chem LLC
AA05099-5g
Benzenamine, 3-(1-methyl-1H-tetrazol-5-yl)-
101258-12-2 95%
5g
$1820.00 2024-04-20
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:101258-12-2)3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)aniline
A1096933
Pureza:99%/99%/99%/99%/99%/99%
Cantidad:50mg/100mg/250mg/500mg/2g/5g
Precio ($):195.0/291.0/417.0/756.0/1898.0/2805.0